
N-Biotinyl-N'-maleimido-ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Biotinyl-N'-maleimido-ethylenediamine (NBE) is a biotinylation reagent that has been used in a variety of scientific research applications. It is a versatile reagent that can be used to modify proteins and other biomolecules for a variety of purposes. NBE is a derivative of ethylenediamine, which is a common building block in organic chemistry. The addition of the biotin group to the ethylenediamine backbone allows for the modification of proteins and other biomolecules, allowing for a variety of applications.
Aplicaciones Científicas De Investigación
Thiol-Specific Biotinylation of Proteins
3-(N-Maleimido-propionyl)biocytin is synthesized for specific labeling of proteins through their native or artificially induced sulfhydryl groups. This reagent, combined with avidin or streptavidin-conjugated markers, serves as a universal probe for detecting protein SH groups with high sensitivity and specificity. Its long spacer enhances the adsorption of biotinylated proteins, making it ideal for applications such as histochemical probes (Bayer, Zalis, & Wilchek, 1985).
Preparation of Biotin-Labeled Nucleic Acids
A novel method involves the transamination of cytosine residues in polynucleotides, followed by reaction with biotinyl-e-aminocaproic acid, to prepare biotin-labeled nucleic acids for nonisotopic hybridization. This approach is simpler and less expensive, offering advantages like specificity for unpaired cytosine residues, which could selectively label specific regions of double-stranded nucleic acids (Viscidi, Connelly, & Yolken, 1986).
Drug Delivery and Mucoadhesion
Thiol-functionalized polymeric micelles, prepared using an asymmetric copolymer with a thiol group, demonstrate improved mucoadhesion and the ability to form stimuli-responsive micellar networks. These features are valuable for drug delivery systems that require targeted interaction and controlled release (Dufresne, Gauthier, & Leroux, 2005).
Synthesis of Maleimido Acids and Peptides
N-Alkoxycarbonylmaleimides are utilized to convert amino acids into maleimido acids, which are further activated for peptide synthesis. This strategy enables the creation of peptides carrying maleimide groups, useful for constructing a wide range of biochemical conjugates (Keller & Rudinger, 1975).
Conjugation of Proteins with Polymers
Heterotelechelic polymers, synthesized for site-specific binding to two different proteins, employ biotin and maleimide functionalities. This allows for the creation of bioconjugates, demonstrating the utility of biotin-maleimide in constructing multifunctional polymer-protein conjugates (Heredia, Grover, Tao, & Maynard, 2009).
Mecanismo De Acción
Target of Action
N-Biotinyl-N’-maleimido-ethylenediamine is a chemical compound used in proteomics research . It is primarily used as a reagent for biotinylation, a process that involves the attachment of biotin to various substrates . The primary targets of this compound are therefore the substrates that are intended to be biotinylated.
Mode of Action
The compound works by binding to various substrates, allowing them to be identified and quantified through biotin-binding fluorescence labeling . The maleimide group in the compound reacts with thiol groups (-SH) on the target proteins, forming a stable thioether bond. This allows the biotin moiety to be attached to the protein, enabling its detection and quantification.
Result of Action
The result of the action of N-Biotinyl-N’-maleimido-ethylenediamine is the successful biotinylation of target proteins. This allows for their detection and quantification, providing valuable information about their abundance and role in various biochemical pathways .
Action Environment
The action of N-Biotinyl-N’-maleimido-ethylenediamine can be influenced by various environmental factors. For example, the efficiency of biotinylation can be affected by the pH and temperature of the reaction environment. Additionally, the compound’s stability may be affected by factors such as light and heat .
Análisis Bioquímico
Biochemical Properties
N-Biotinyl-N’-maleimido-ethylenediamine plays a crucial role in biochemical reactions due to its bifunctional nature. The biotin moiety allows for strong binding to avidin or streptavidin, while the maleimide group reacts specifically with thiol groups on proteins and peptides. This dual functionality enables the compound to be used in a variety of applications, including protein labeling, purification, and detection. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, facilitating the study of protein-protein interactions and cellular signaling pathways .
Cellular Effects
N-Biotinyl-N’-maleimido-ethylenediamine influences various cellular processes by modifying proteins and peptides. It can affect cell signaling pathways by altering the activity of key signaling molecules. Additionally, it has been shown to impact gene expression and cellular metabolism by modifying transcription factors and metabolic enzymes. These modifications can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of N-Biotinyl-N’-maleimido-ethylenediamine involves its ability to form covalent bonds with thiol groups on proteins and peptides. This interaction can lead to enzyme inhibition or activation, depending on the target protein. The biotin moiety allows for subsequent binding to avidin or streptavidin, facilitating the detection and purification of the modified proteins. These interactions can also result in changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Biotinyl-N’-maleimido-ethylenediamine can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease over time if not stored properly. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of N-Biotinyl-N’-maleimido-ethylenediamine in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and off-target interactions. Studies have shown that there is a threshold dose above which the compound’s effects become detrimental to the organism .
Metabolic Pathways
N-Biotinyl-N’-maleimido-ethylenediamine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key metabolic enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, N-Biotinyl-N’-maleimido-ethylenediamine is transported and distributed through interactions with transporters and binding proteins. The biotin moiety allows for efficient uptake and localization within cells, while the maleimide group facilitates binding to target proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
N-Biotinyl-N’-maleimido-ethylenediamine is localized within specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on protein function and cellular processes. These localization patterns are crucial for understanding the compound’s activity and function within cells .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c21-12(17-7-8-20-13(22)5-6-14(20)23)4-2-1-3-11-15-10(9-25-11)18-16(24)19-15/h5-6,10-11,15H,1-4,7-9H2,(H,17,21)(H2,18,19,24)/t10-,11-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCTWTNIHLTHBX-PGUXBMHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
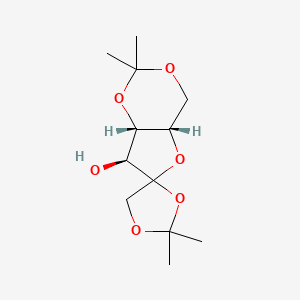
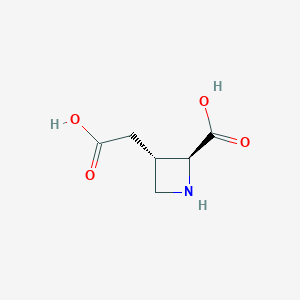
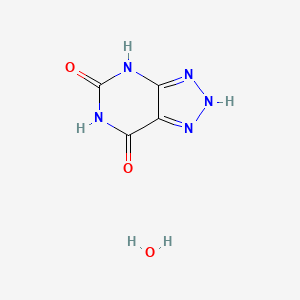
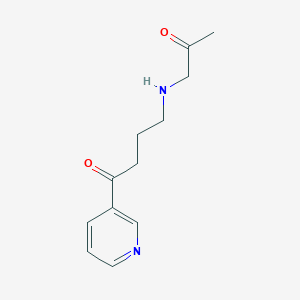

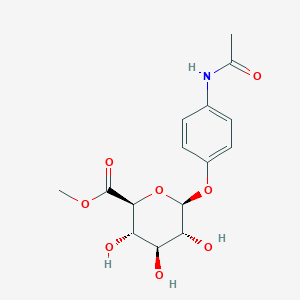

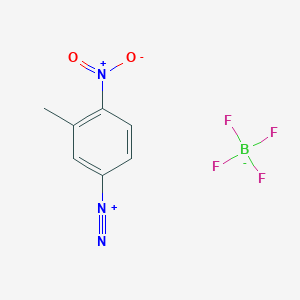
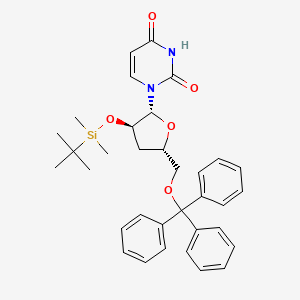
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)